2-Methyl-[1,1'-biphenyl]-3-carbaldehyde, also known by its Chemical Abstracts Service number 89951-60-0, is an organic compound classified under the biphenyl family. This compound features a biphenyl backbone with a methyl group and an aldehyde functional group, making it a significant derivative in organic chemistry. It is primarily utilized in various synthetic applications and research contexts.
The synthesis of 2-Methyl-[1,1'-biphenyl]-3-carbaldehyde can be achieved through several methods, with the most notable being oxidation reactions. One common approach involves the conversion of 2-Methyl-[1,1'-biphenyl]-3-ol to the corresponding aldehyde using Dess-Martin periodinane as the oxidizing agent in dichloromethane. The reaction typically occurs at room temperature and can yield up to 80% of the desired product. The general reaction conditions include:
Additionally, other synthetic routes may involve various coupling reactions or transformations of related biphenyl derivatives.
The molecular formula of 2-Methyl-[1,1'-biphenyl]-3-carbaldehyde is , with a molecular weight of 197.24 g/mol. The structure consists of two aromatic rings connected by a single bond with a methyl group attached to one ring and an aldehyde group at the para position relative to the hydroxyl group in its precursor. The canonical SMILES representation for this compound is CC1=C(C=CC=C1)C=CC=C2C=CC=CC2
, indicating its biphenyl nature and functional groups .
2-Methyl-[1,1'-biphenyl]-3-carbaldehyde participates in several chemical reactions due to its functional groups:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The mechanism of action for 2-Methyl-[1,1'-biphenyl]-3-carbaldehyde primarily involves its interaction with biological targets such as enzymes or receptors. The aldehyde group can participate in nucleophilic addition reactions with amines or alcohols, forming Schiff bases or hemiacetals. Additionally, due to its biphenyl structure, it can engage in π-π stacking interactions with aromatic residues in proteins, potentially influencing biological activity and binding affinities .
Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are commonly employed to characterize and confirm the identity and purity of 2-Methyl-[1,1'-biphenyl]-3-carbaldehyde .
2-Methyl-[1,1'-biphenyl]-3-carbaldehyde has several significant applications:
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1